1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-15-5-1-3-7-17(15)25-13-19(24)23-11-9-14(10-12-23)26-20-22-16-6-2-4-8-18(16)27-20/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOSZPVQWDEFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:
Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment to Piperidine Ring: The benzo[d]thiazole derivative is then reacted with a piperidine derivative, often
Biological Activity
The compound 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic molecule that exhibits a complex structure, combining a benzo[d]thiazole moiety with a piperidine ring and a fluorophenoxy group. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.39 g/mol. The structural features include:
- Benzo[d]thiazole moiety : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
- Piperidine ring : A saturated six-membered ring that often modulates neurotransmitter systems.
- Fluorophenoxy group : This substitution can enhance lipophilicity and alter biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[d]thiazole, including the target compound, exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole moiety is crucial for this activity, as it has been linked to interactions with bacterial membranes and inhibition of vital enzymatic processes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Benzothiazole derivatives | Broad-spectrum antibacterial |
Anticancer Activity
The compound has also shown promise in anticancer studies. The mechanism of action may involve the induction of apoptosis in cancer cells through modulation of various signaling pathways. Research has demonstrated that similar compounds can inhibit cell proliferation and induce cell cycle arrest.
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Induced apoptosis and inhibited proliferation |
Neuropharmacological Effects
The piperidine component suggests potential effects on neurotransmitter systems, particularly through interactions with GABA receptors. Compounds with similar structures have been evaluated for their anxiolytic and anticonvulsant properties, indicating that this compound might exhibit similar neuropharmacological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring or the benzo[d]thiazole moiety can significantly influence its pharmacological profile. For instance, substituents on the phenoxy group have been shown to alter binding affinity at target receptors.
| Modification | Effect |
|---|---|
| Fluorine substitution on phenoxy | Increased lipophilicity and receptor binding affinity |
| Variations in benzo[d]thiazole structure | Altered antimicrobial potency |
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibited potent activity against various bacterial strains, suggesting that similar modifications could enhance the efficacy of this compound.
- Cancer Cell Line Studies : Research involving derivatives showed that specific structural modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the importance of functional groups in mediating biological effects.
- Neuropharmacological Assessment : Investigations into compounds with piperidine rings revealed significant anxiolytic effects in animal models, suggesting potential applications for treating anxiety disorders.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-fluorophenoxy group likely confers greater metabolic stability compared to thioether-linked derivatives (e.g., 6a, 6d) .
Heterocyclic Variations
Compounds with alternative heterocycles, such as tetrazole () or triazole (), highlight the role of ring systems in modulating activity:
Comparison with Target :
- The benzothiazole core in the target compound may offer superior π-stacking compared to tetrazole or triazole derivatives, favoring interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Elemental analysis and spectral data from and reveal trends in purity and structural integrity:
Q & A
Q. How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
